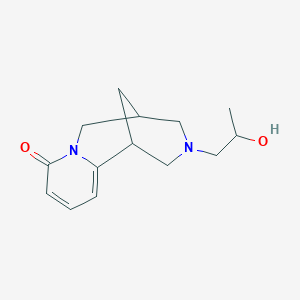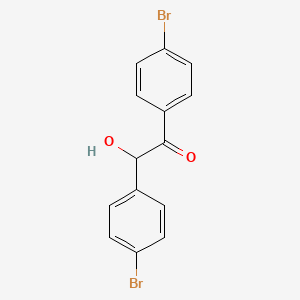
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione
描述
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a heterocyclic compound that contains a pyrrole ring with a chloro and trifluoromethyl group attached to it.
作用机制
The mechanism of action of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is not fully understood. However, it is believed that 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione interacts with specific proteins in the body, leading to changes in their activity. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to have a variety of biochemical and physiological effects. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is its versatility in different fields of scientific research. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been used in organic electronics, biochemistry, and pharmacology. Additionally, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione. One potential direction is the development of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the development of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione-based inhibitors for specific enzymes involved in disease processes. Additionally, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione could be further studied for its potential use in organic electronics and as a neuroprotective agent.
Conclusion:
In conclusion, 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been extensively studied for its potential use in organic electronics, biochemistry, and pharmacology. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has also been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione and to explore its potential applications in different fields of scientific research.
科学研究应用
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione is in the field of organic electronics. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has been used as a dopant in organic semiconductors to improve their electrical properties. 1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(16)18/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMLGUZGAARYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395618 | |
| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-trifluoromethyl-phenyl)-pyrrole-2,5-dione | |
CAS RN |
54647-10-8 | |
| Record name | 1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



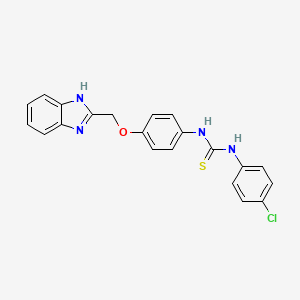

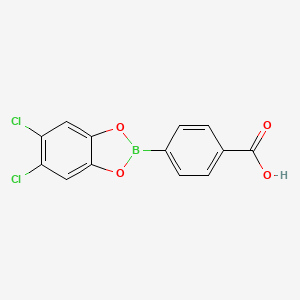
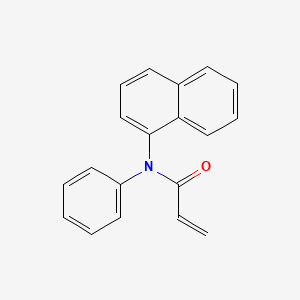
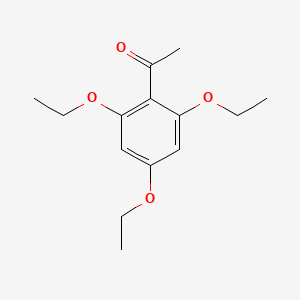
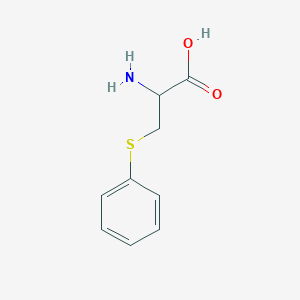
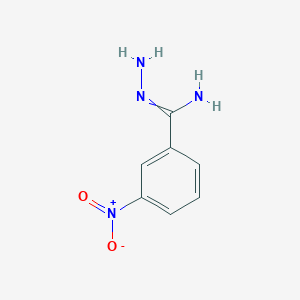
![6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1622992.png)
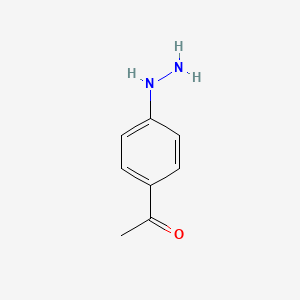
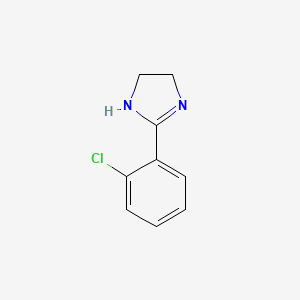
![2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile](/img/structure/B1622995.png)
